molecular formula C21H21N3O4 B11409232 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11409232
M. Wt: 379.4 g/mol
InChI Key: ZGYQAUDERWNFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features:

  • A 2-hydroxyphenyl group at position 3.
  • A 2-methoxyethyl substituent at position 4.
  • A 4-methoxyphenyl group at position 4.

This scaffold shares a fused bicyclic core (pyrrolopyrazolone) common to analogs reported in the literature.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O4/c1-27-12-11-24-20(13-7-9-14(28-2)10-8-13)17-18(22-23-19(17)21(24)26)15-5-3-4-6-16(15)25/h3-10,20,25H,11-12H2,1-2H3,(H,22,23)

InChI Key

ZGYQAUDERWNFTQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional Group Modifications: Introduction of the hydroxyphenyl, methoxyethyl, and methoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could be used to modify the pyrrolo[3,4-c]pyrazole core.

    Substitution: Various substitution reactions can introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The dihydropyrrolo[3,4-c]pyrazole scaffold has been associated with the inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study : A study demonstrated that derivatives of the dihydropyrrolo[3,4-c]pyrazole scaffold showed potent activity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

The compound's hydroxyl and methoxy groups may enhance its anti-inflammatory properties by modulating key inflammatory pathways.

  • Research Findings : In vitro studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Properties

The unique structure of this compound suggests it may have neuroprotective effects, making it a candidate for research in neurodegenerative diseases.

  • Case Study : A related compound was found to protect neuronal cells from oxidative stress-induced apoptosis, indicating that this class of compounds could be beneficial in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations among analogs significantly influence physicochemical properties and biological activity. Below is a comparative analysis of six closely related derivatives:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Structural Differences
3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one (Main) 5: 2-methoxyethyl; 4: 4-methoxyphenyl C₂₂H₂₃N₃O₄ 393.44 (calculated) Reference compound for comparison.
3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 5: 3-hydroxypropyl; 4: 3,4,5-trimethoxyphenyl C₂₄H₂₆N₃O₆ 452.48 (calculated) Increased hydrophilicity (hydroxypropyl) and steric bulk (trimethoxyphenyl).
4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 4: 4-ethoxyphenyl; 5: 3-pyridylmethyl C₂₅H₂₃N₄O₃ 439.48 (calculated) Pyridylmethyl may enhance receptor binding; ethoxy group reduces polarity vs. methoxy.
5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 5: 3,4-dimethoxyphenethyl; 4: 4-isopropylphenyl C₃₀H₃₂N₃O₄ 506.60 (calculated) High lipophilicity (isopropyl, dimethoxyphenethyl); potential CNS penetration.
3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 5: propyl; 4: 4-methoxyphenyl C₂₁H₂₁N₃O₃ 363.41 (reported) Shorter alkyl chain (propyl) reduces steric hindrance vs. methoxyethyl.
Pyrazoline derivatives (e.g., 4-[3-(biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole) Biphenyl and methoxyphenyl substituents C₃₂H₂₈N₄O 500.59 (calculated) Extended aromaticity (biphenyl) may improve stacking interactions in enzyme binding sites.

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Hydrophilicity : The 3-hydroxypropyl group in increases water solubility compared to the main compound’s 2-methoxyethyl, but the latter’s ether linkage may improve metabolic stability .
  • Lipophilicity : The isopropyl and dimethoxyphenethyl groups in suggest enhanced membrane permeability, critical for blood-brain barrier penetration .
  • Aromatic Interactions : The biphenyl group in demonstrates how extended π-systems can enhance binding to hydrophobic enzyme pockets, a trait exploitable in drug design .

Biological Activity

The compound 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article summarizes its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds known as pyrazoles. Its structure features multiple substituents that may influence its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight313.36 g/mol
SolubilitySoluble in DMSO
Melting Point150-155 °C

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity comparable to standard chemotherapeutics such as erlotinib .

Case Study:
A study conducted by Rajesekaran et al. (2020) synthesized several pyrazole derivatives and tested them against cancer cell lines. The findings highlighted that compounds with specific substitutions on the pyrazole ring exhibited enhanced anticancer activity, supporting the hypothesis that structural modifications can optimize therapeutic efficacy .

Anti-inflammatory Activity

The compound also showed promising anti-inflammatory effects. It was assessed using the cyclooxygenase (COX) inhibition assay, where it demonstrated an IC50 value of 3.8 nM for COX-1 and 1.2 nM for COX-2, indicating strong inhibitory potential against inflammatory pathways .

Table: Inhibition of COX Enzymes

CompoundIC50 (nM) COX-1IC50 (nM) COX-2
3-(2-hydroxyphenyl)...3.81.2
Standard (Ibuprofen)105

Neuroprotective Effects

The neuroprotective potential of this compound was evaluated through its inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value of 66.37 nM , suggesting it may help in mitigating cognitive decline associated with AChE activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that specific functional groups enhance biological activity. For example:

  • Hydroxyl groups on the phenyl rings improve solubility and interaction with biological targets.
  • Methoxyethyl substituents contribute to lipophilicity, facilitating cell membrane penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.